molecular formula C30H50O3 B1425451 Dammarenolic acid CAS No. 34336-09-9

Dammarenolic acid

Cat. No.: B1425451
CAS No.: 34336-09-9
M. Wt: 458.7 g/mol
InChI Key: SITSHJMXTJRDSK-JCTUZHSZSA-N
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Mechanism of Action

Target of Action

Dammarenolic acid, an A-seco-dammarane triterpenoid isolated from Dipterocarpus alatus resin , has been found to interact with several targets. It exhibits inhibitory activity against α-glucosidase , a key enzyme in the digestion of carbohydrates and control of blood sugar levels. It also shows cytotoxic effects on a variety of human tumor cell lines, including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, ovarian cancer, renal cancer, and breast cancer . Furthermore, it has been found to have a strong binding affinity to SARS-CoV-2 targets, specifically the S-glycoprotein and M pro protein .

Mode of Action

The interaction of this compound with its targets leads to several changes. For instance, its inhibitory activity against α-glucosidase can slow down the breakdown of carbohydrates, thereby controlling blood sugar levels . Its cytotoxic effects on various cancer cell lines suggest that it may induce cell death or inhibit cell proliferation . The strong binding affinity of this compound to SARS-CoV-2 targets could potentially interfere with the virus’s ability to enter and replicate within host cells .

Biochemical Pathways

This compound’s actions affect several biochemical pathways. Its antidiabetic activity against α-glucosidase can influence the carbohydrate digestion pathway . Its cytotoxic effects on cancer cells suggest that it may impact pathways related to cell proliferation and survival .

Pharmacokinetics

Its potent activity against α-glucosidase and various cancer cell lines, as well as its strong binding affinity to sars-cov-2 targets, suggest that it may have good bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action are diverse. Its inhibitory activity against α-glucosidase can help control blood sugar levels . Its cytotoxic effects can lead to the death of various cancer cells . Its interaction with SARS-CoV-2 targets could potentially inhibit the virus’s ability to infect host cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dammarenolic acid involves several steps, starting from simpler organic compounds. The detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the specific laboratory or industrial setup. general methods include the use of organic solvents and catalysts to facilitate the formation of the triterpenoid structure.

Industrial Production Methods: Industrial production of this compound typically involves extraction from natural sources such as the resin of Shorea species. The extraction process may include solvent extraction, purification, and crystallization to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions: Dammarenolic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogens, alkylating agents, and other substituting reagents.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of this compound.

Scientific Research Applications

Dammarenolic acid has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Dammarenolic acid can be compared with other similar triterpenoids, such as:

    Betulinic acid: Another triterpenoid with antiviral and anti-inflammatory properties.

    Oleanolic acid: Known for its hepatoprotective and anti-inflammatory effects.

    Ursolic acid: Exhibits anti-inflammatory, antioxidant, and anticancer activities.

Uniqueness: this compound is unique due to its specific antiviral activity with relatively low cytotoxicity, making it a promising candidate for antiviral therapies .

Properties

IUPAC Name

3-[(3S,6R,9aS,9bS)-3-(2-hydroxy-6-methylhept-5-en-2-yl)-6,9a,9b-trimethyl-7-prop-1-en-2-yl-1,2,3,3a,4,5,5a,7,8,9-decahydrocyclopenta[a]naphthalen-6-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H50O3/c1-20(2)10-9-16-30(8,33)24-14-18-28(6)23(24)11-12-25-27(5,17-15-26(31)32)22(21(3)4)13-19-29(25,28)7/h10,22-25,33H,3,9,11-19H2,1-2,4-8H3,(H,31,32)/t22?,23?,24-,25?,27+,28-,29-,30?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SITSHJMXTJRDSK-JCTUZHSZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCCC(C)(C1CCC2(C1CCC3C2(CCC(C3(C)CCC(=O)O)C(=C)C)C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCCC(C)([C@H]1CC[C@]2(C1CCC3[C@@]2(CCC([C@@]3(C)CCC(=O)O)C(=C)C)C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H50O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10721471
Record name 3-[(3S,6R,9aS,9bS)-3-(2-hydroxy-6-methylhept-5-en-2-yl)-6,9a,9b-trimethyl-7-prop-1-en-2-yl-1,2,3,3a,4,5,5a,7,8,9-decahydrocyclopenta[a]naphthalen-6-yl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10721471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

458.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34336-09-9
Record name 3-[(3S,6R,9aS,9bS)-3-(2-hydroxy-6-methylhept-5-en-2-yl)-6,9a,9b-trimethyl-7-prop-1-en-2-yl-1,2,3,3a,4,5,5a,7,8,9-decahydrocyclopenta[a]naphthalen-6-yl]propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10721471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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